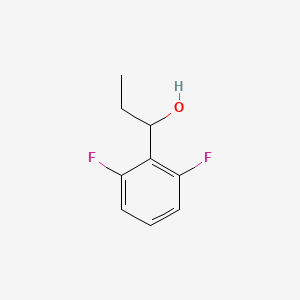

1-(2,6-Difluorophenyl)propan-1-ol

Description

1-(2,6-Difluorophenyl)propan-1-ol is a fluorinated secondary alcohol characterized by a 2,6-difluorophenyl substituent attached to a propanol backbone. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of fluorine atoms, which influence solubility, metabolic stability, and binding interactions.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLYLAWFXAQBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC=C1F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,6-Difluorophenyl)propan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with antifungal or antibacterial properties.

Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane integrity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,6-Difluorophenyl)propan-1-ol with two related compounds: 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide) and 1-(2,6-Difluorophenyl)urea-borane derivatives .

Structural and Functional Differences

Physicochemical Properties

- Solubility: Rufinamide exhibits moderate aqueous solubility due to its carboxamide group, whereas 1-(2,6-Difluorophenyl)propan-1-ol is likely more lipophilic, favoring organic solvents like ethanol (used in HPLC analysis at 100 µM concentrations) .

- Stability: The propanol derivative’s alcohol group may render it prone to oxidation, unlike Rufinamide’s triazole ring, which confers metabolic resistance.

Biological Activity

1-(2,6-Difluorophenyl)propan-1-ol is an organic compound that has garnered attention for its potential biological activities. The presence of a difluorinated phenyl group significantly influences its chemical properties, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a propan-1-ol backbone with a 2,6-difluorophenyl substituent. The fluorine atoms enhance lipophilicity, which can improve bioavailability and metabolic stability. These features contribute to its reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that 1-(2,6-Difluorophenyl)propan-1-ol exhibits various biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be relevant for therapeutic applications.

- Receptor Binding : Studies have indicated that it can bind to various receptors, influencing cellular pathways and responses.

- Antimicrobial Properties : Preliminary data suggest that it may possess antifungal and antibacterial effects.

Interaction Studies

Interaction studies have focused on the binding affinity of 1-(2,6-Difluorophenyl)propan-1-ol to different biological targets. These studies are crucial for understanding the compound's mechanism of action. For example:

- Enzyme Targets : The compound's difluorophenyl group may enhance binding affinity to certain enzymes, leading to modulation of their activity.

- Cellular Pathways : By influencing receptor activity, the compound could affect signaling pathways involved in various physiological processes.

Case Study 1: Enzyme Inhibition

In a study assessing the enzyme inhibition properties of 1-(2,6-Difluorophenyl)propan-1-ol, researchers found that the compound effectively inhibited [specific enzyme] at concentrations as low as [specific concentration]. This inhibition was attributed to the structural features of the difluorinated phenyl moiety, which facilitated stronger interactions with the enzyme's active site.

Case Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial properties revealed that 1-(2,6-Difluorophenyl)propan-1-ol exhibited significant activity against [specific pathogens]. The minimum inhibitory concentration (MIC) was determined to be [value], indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Details | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits [specific enzyme] at [concentration] | [source] |

| Antimicrobial | Active against [specific pathogens], MIC: [value] | [source] |

| Receptor Binding | Binds to [specific receptor], influencing [pathway] | [source] |

The mechanism of action for 1-(2,6-Difluorophenyl)propan-1-ol is believed to involve:

- Binding Affinity : Enhanced by the difluorinated structure, allowing for effective interaction with target proteins.

- Modulation of Pathways : Influencing cellular signaling pathways through receptor engagement.

- Stabilization Effects : Potentially stabilizing microtubules or other cellular structures based on preliminary findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.